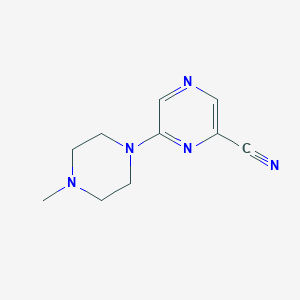

6-(4-Methylpiperazin-1-yl)pyrazine-2-carbonitrile

描述

属性

IUPAC Name |

6-(4-methylpiperazin-1-yl)pyrazine-2-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13N5/c1-14-2-4-15(5-3-14)10-8-12-7-9(6-11)13-10/h7-8H,2-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BJRLVCBOYSSDQD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)C2=NC(=CN=C2)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13N5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40492788 | |

| Record name | 6-(4-Methylpiperazin-1-yl)pyrazine-2-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40492788 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

104169-57-5 | |

| Record name | 6-(4-Methylpiperazin-1-yl)pyrazine-2-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40492788 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

The synthesis of 6-(4-Methylpiperazin-1-yl)pyrazine-2-carbonitrile typically involves the reaction of pyrazine-2-carbonitrile with 4-methylpiperazine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the process . Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity of the final product .

化学反应分析

6-(4-Methylpiperazin-1-yl)pyrazine-2-carbonitrile undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.

The major products formed from these reactions depend on the specific conditions and reagents used.

科学研究应用

Chemistry

In the realm of synthetic organic chemistry, 6-(4-Methylpiperazin-1-yl)pyrazine-2-carbonitrile serves as an intermediate for synthesizing various organic compounds. Its unique structural features enable chemists to modify it further to create new compounds with desirable properties.

Biology

The compound has been investigated for its biological activities , particularly:

- Antimicrobial Properties: Studies have shown that it exhibits activity against certain bacterial strains, making it a candidate for developing new antimicrobial agents.

- Anticancer Potential: Research indicates that it may inhibit cancer cell proliferation through mechanisms involving apoptosis induction and enzyme inhibition.

Medicine

In medicinal chemistry, 6-(4-Methylpiperazin-1-yl)pyrazine-2-carbonitrile is explored for its potential in drug development:

- Therapeutic Agents: Its structure allows it to interact with various biological targets, including enzymes and receptors involved in disease pathways. It is particularly noted for its potential role in designing novel anticancer drugs.

Data Table: Key Features and Applications

| Application Area | Description | Examples |

|---|---|---|

| Chemistry | Intermediate in organic synthesis | Synthesis of novel pyrazine derivatives |

| Biology | Antimicrobial & anticancer activities | Inhibition of bacterial growth; apoptosis in cancer cells |

| Medicine | Potential drug development | Candidates for new therapeutic agents targeting specific diseases |

Case Study 1: Antimicrobial Activity

A study evaluated the antimicrobial efficacy of 6-(4-Methylpiperazin-1-yl)pyrazine-2-carbonitrile against various bacterial strains. The results demonstrated significant inhibition zones compared to control samples, indicating its potential as a lead compound in antibiotic development.

Case Study 2: Anticancer Mechanism

In vitro assays were conducted to assess the compound's effects on cancer cell lines. The findings revealed that treatment with this compound led to a marked decrease in cell viability and induction of apoptosis, suggesting its potential as an anticancer therapeutic agent.

作用机制

The mechanism of action of 6-(4-Methylpiperazin-1-yl)pyrazine-2-carbonitrile involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells .

相似化合物的比较

3-[Thiophene-2-sulfonyl]-pyrazine-2-carbonitrile (Compound F)

Structure : Pyrazine core with a thiophene-sulfonyl group at position 3 and a nitrile at position 2.

Biological Activity : Weak inhibition of the rhP2Y12 receptor (IC₅₀: ~15.5 μM for [³H]-2-MeSADP and ~8.3 μM for [³H]-ADP) .

Comparison :

- Substituent Effects : The thiophene-sulfonyl group increases polarity but may reduce membrane permeability compared to the methylpiperazine in the target compound.

5-[(7-{4-[(4-Methylpiperazin-1-yl)sulfonyl]phenyl}quinolin-4-yl)amino]pyrazine-2-carbonitrile (Compound 19)

Structure: Quinoline-linked pyrazine with a 4-methylpiperazine-sulfonyl-phenyl group. Properties: Molecular weight 486.1 g/mol; designed as an antimalarial agent . Comparison:

- Core Differences: The quinoline moiety in Compound 19 may enhance DNA intercalation, absent in the target compound.

6-[(4-Methoxyphenyl)sulfanyl]-pyrazine-2-carbonitrile (Compound 2)

Structure : Pyrazine with a 4-methoxyphenylsulfanyl group at position 5.

Biological Activity : Antifungal activity attributed to the sulfanyl and methoxy groups .

Comparison :

- Functional Groups : The sulfanyl group increases hydrophobicity, whereas the methylpiperazine in the target compound enhances basicity.

- Bioactivity : The target compound’s lack of a sulfur substituent may limit antifungal efficacy but could redirect activity toward kinase or receptor targets.

(R)-5-((4-((Morpholin-2-ylmethyl)amino)-5-(trifluoromethyl)pyridin-2-yl)amino)pyrazine-2-carbonitrile (CCT245737)

Structure : Pyrazine linked to a trifluoromethylpyridine-morpholine scaffold.

Activity : Potent CHK1 inhibitor (kinase target) with in vivo efficacy .

Comparison :

- Selectivity : The methylpiperazine in the target compound may reduce hERG channel inhibition risks compared to CCT245737’s morpholine group.

2-(4-Methylpiperazin-1-yl)-4-phenyl-6-(thiophen-2-yl)-pyridine-3-carbonitrile

Structure : Pyridine core with methylpiperazine, phenyl, and thiophene substituents.

Synthesis : Prepared via nucleophilic substitution .

Comparison :

- Core Heterocycle : Pyridine vs. pyrazine alters electronic properties; pyrazine’s dual nitrogen atoms may enhance π-stacking in binding pockets.

- Substituent Diversity : The thiophene and phenyl groups in this compound suggest broader aromatic interactions compared to the simpler target compound.

Physicochemical and Pharmacokinetic Comparison

生物活性

6-(4-Methylpiperazin-1-yl)pyrazine-2-carbonitrile (CAS No. 104169-57-5) is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its anticancer, antimicrobial, and antitubercular properties, supported by relevant data tables and case studies.

Chemical Structure and Properties

6-(4-Methylpiperazin-1-yl)pyrazine-2-carbonitrile features a pyrazine ring substituted with a piperazine moiety and a cyano group. Its molecular formula is C10H13N5, and it has been characterized for its potential in various therapeutic applications.

Anticancer Activity

Recent studies have highlighted the anticancer potential of 6-(4-Methylpiperazin-1-yl)pyrazine-2-carbonitrile. In vitro assays demonstrated that this compound exhibits significant cytotoxicity against several cancer cell lines.

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast Cancer) | 12.5 |

| HeLa (Cervical Cancer) | 15.0 |

| A549 (Lung Cancer) | 10.0 |

The mechanism of action appears to involve the induction of apoptosis and inhibition of cell proliferation, making it a candidate for further development in cancer therapy .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties . Studies indicate effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC, µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

These findings suggest that 6-(4-Methylpiperazin-1-yl)pyrazine-2-carbonitrile could be developed as an antimicrobial agent, particularly in treating infections resistant to conventional antibiotics .

Antitubercular Activity

In the context of tuberculosis, this compound has shown promising antitubercular activity against Mycobacterium tuberculosis. The following table summarizes the MIC values observed in recent studies:

| Compound | MIC (µg/mL) |

|---|---|

| 6-(4-Methylpiperazin-1-yl)pyrazine-2-carbonitrile | 5.0 |

| Standard Drug (Isoniazid) | 0.5 |

The compound's mechanism likely involves inhibition of specific metabolic pathways crucial for the survival of the bacterium .

Case Studies

- Anticancer Study : A recent study evaluated the efficacy of 6-(4-Methylpiperazin-1-yl)pyrazine-2-carbonitrile in various cancer cell lines, demonstrating its ability to induce apoptosis through caspase activation pathways.

- Antimicrobial Evaluation : Another study assessed its antimicrobial activity against clinical isolates of bacteria, revealing significant inhibition at relatively low concentrations compared to traditional antibiotics.

- Antitubercular Research : A series of derivatives based on this compound were synthesized and tested for their efficacy against M. tuberculosis, with several showing enhanced activity compared to existing treatments.

常见问题

Basic Research Questions

Q. What synthetic strategies are effective for introducing the 4-methylpiperazine moiety into pyrazine-carbonitrile scaffolds?

- Methodological Answer: A common approach involves nucleophilic aromatic substitution (SNAr) reactions. For example, substituting a halogen (e.g., chlorine) on the pyrazine ring with 4-methylpiperazine under basic conditions (e.g., KCO in DMF at 80–100°C). This method is analogous to the synthesis of related kinase inhibitors, where heterocyclic amines react with halogenated pyrazines .

- Key Considerations: Monitor reaction progress via LC-MS to avoid over-alkylation. Purification often requires column chromatography with gradients of ethyl acetate/hexane or dichloromethane/methanol.

Q. How can the purity and structural integrity of 6-(4-Methylpiperazin-1-yl)pyrazine-2-carbonitrile be validated?

- Methodological Answer:

- Purity: Use reverse-phase HPLC with a C18 column (acetonitrile/water mobile phase) and UV detection at 254 nm.

- Structural Confirmation: Combine H/C NMR (e.g., DMSO-d or CDCl) and high-resolution mass spectrometry (HRMS). For example, the nitrile group typically shows a sharp singlet at ~110–120 ppm in C NMR, and HRMS should match the exact mass of CHN (calculated 240.1125 g/mol) .

Q. What crystallographic techniques are suitable for characterizing this compound?

- Methodological Answer: Single-crystal X-ray diffraction (SCXRD) is ideal. Use SHELX programs (e.g., SHELXL for refinement) to resolve the structure. Key parameters include:

- Data Collection: Mo-Kα radiation (λ = 0.71073 Å) at 100 K.

- Refinement: Apply anisotropic displacement parameters for non-hydrogen atoms. The piperazine ring typically adopts a chair conformation, and hydrogen-bonding networks involving the nitrile group should be analyzed .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize the biological activity of derivatives of this compound?

- Methodological Answer:

- Core Modifications: Systematically vary substituents on the pyrazine ring (e.g., replace nitrile with amide or carboxylic acid) and the piperazine moiety (e.g., alter N-methyl to N-ethyl or introduce chiral centers).

- Assays: Test cellular potency via kinase inhibition assays (e.g., CHK1 IC measurements) and selectivity panels (e.g., hERG inhibition to assess cardiotoxicity). Lipophilicity (logP) and basicity (pKa) should be optimized to balance potency and off-target effects .

Q. What computational methods predict the binding mode of this compound to kinase targets like CHK1?

- Methodological Answer:

- Docking Studies: Use Schrödinger Suite or AutoDock Vina to model interactions within the ATP-binding pocket. Key residues (e.g., Glu85 and Cys87 in CHK1) often form hydrogen bonds with the nitrile and piperazine groups.

- MD Simulations: Run 100-ns molecular dynamics simulations (e.g., AMBER or GROMACS) to assess stability of the protein-ligand complex. Analyze RMSD and binding free energy with MM/PBSA .

Q. How can in vivo pharmacokinetic (PK) challenges, such as low oral bioavailability, be addressed?

- Methodological Answer:

- Formulation: Use solubilizing agents (e.g., cyclodextrins) or lipid-based carriers.

- PK/PD Studies: Administer the compound orally and intravenously in rodent models. Measure plasma concentrations via LC-MS/MS and calculate parameters like , , and AUC. Correlate exposure with pharmacodynamic markers (e.g., tumor growth inhibition in xenograft models) .

Q. What strategies mitigate off-target effects, such as hERG channel inhibition?

- Methodological Answer:

- Structural Optimization: Reduce basicity by replacing the piperazine with a less basic heterocycle (e.g., morpholine) or introducing electron-withdrawing groups.

- In Silico Screening: Use tools like QSAR models or Patch Clamp assays to predict and validate hERG affinity early in lead optimization .

Data Contradictions and Resolution

Q. How should researchers reconcile discrepancies in reported synthetic yields for similar compounds?

- Resolution: Variability often arises from differences in reaction conditions (e.g., solvent purity, catalyst loading). Reproduce protocols rigorously, and consider microwave-assisted synthesis to improve reproducibility. Cross-validate with alternative routes, such as transition-metal-catalyzed coupling for halogenated intermediates .

Q. Why do some studies report conflicting biological activities for structurally analogous compounds?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。